(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a macrolide antibiotic widely used for treating bacterial infections. This compound is characterized by the presence of a methyloxime group at the 9-position of the erythromycin backbone, which alters its pharmacological properties and enhances its antibacterial activity. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and has been a cornerstone in antibiotic therapy since its discovery.
The compound can be synthesized from erythromycin A through various chemical modifications. Erythromycin A is naturally produced and can also be obtained through fermentation processes involving specific strains of bacteria.
(9E)-Erythromycin 9-(O-Methyloxime) falls under the classification of macrolide antibiotics, which are characterized by a large lactone ring and are effective against a range of Gram-positive and some Gram-negative bacteria. This compound is specifically classified as an oxime derivative due to the presence of the oxime functional group.
The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the following steps:
The synthesis process may involve specific conditions such as controlled temperatures, pH adjustments, and reaction times to optimize yields. For example, using polar aprotic solvents can significantly enhance the regioselectivity during methylation reactions .
The molecular structure of (9E)-Erythromycin 9-(O-Methyloxime) can be represented as follows:
The structure consists of a large lactone ring typical of macrolides, with the methyloxime group substituting at the 9-position, which influences both its chemical reactivity and biological activity.
(9E)-Erythromycin 9-(O-Methyloxime) participates in various chemical reactions typical for oximes, including:
The stability of the methyloxime group under physiological conditions is crucial for maintaining its antibacterial efficacy. Research indicates that modifications at this position can significantly alter the compound's interaction with bacterial ribosomes .
The mechanism by which (9E)-Erythromycin 9-(O-Methyloxime) exerts its antibacterial effects involves binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by obstructing peptide bond formation during translation, effectively stalling bacterial growth and replication.
Relevant data on these properties can be obtained through experimental studies or databases like PubChem .
(9E)-Erythromycin 9-(O-Methyloxime) has significant applications in scientific research and pharmaceutical development:
Through these applications, (9E)-Erythromycin 9-(O-Methyloxime) continues to play a vital role in both clinical settings and research laboratories focused on antibiotic development.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2